4-Chloro-n-(9h-fluoren-9-ylidene)aniline
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Overview
Description
4-Chloro-n-(9h-fluoren-9-ylidene)aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a fluorenylidene group attached to an aniline moiety with a chlorine substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-(9h-fluoren-9-ylidene)aniline typically involves the reaction of 9-fluorenone with 4-chloroaniline in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like toluene under reflux conditions for several hours. The product is then purified by column chromatography to obtain the desired compound in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n-(9h-fluoren-9-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylidene aniline derivatives.
Substitution: Various substituted fluorenylidene aniline compounds.
Scientific Research Applications
4-Chloro-n-(9h-fluoren-9-ylidene)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-n-(9h-fluoren-9-ylidene)aniline involves its interaction with molecular targets through its imine group. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4,4′-(9-Fluorenylidene)dianiline
- N-(4-Chlorophenyl)-9H-fluoren-9-imine
- 4,4’-(((9H-fluoren-9-ylidene)methylene)bis(4,1-phenylene))dipyridine
Uniqueness
Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various research and industrial applications .
Properties
CAS No. |
5455-00-5 |
---|---|
Molecular Formula |
C19H12ClN |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)fluoren-9-imine |
InChI |
InChI=1S/C19H12ClN/c20-13-9-11-14(12-10-13)21-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H |
InChI Key |
GGECLVLMUAJEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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